2-(2-Hydroxy-4-methoxyphenyl)acetonitrile 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178434
InChI: InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

CAS No.:

Cat. No.: VC18178434

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2-(2-hydroxy-4-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3
Standard InChI Key MUKYGPNHOHUJJG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)CC#N)O

Introduction

Chemical Structure and Nomenclature

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile (IUPAC name: 2-(2-hydroxy-4-methoxyphenyl)acetonitrile) is characterized by a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a methoxy group at the para position (C4). The acetonitrile moiety is bonded directly to the aromatic ring, forming a cyanohydrin structure.

Key Structural Features:

  • Molecular formula: C9H9NO2\text{C}_9\text{H}_9\text{NO}_2

  • Molecular weight: 163.18 g/mol

  • Functional groups: Hydroxyl (-OH), methoxy (-OCH3_3), and nitrile (-CN).

The substitution pattern distinguishes it from related compounds such as:

  • 4-Hydroxy-3-methoxyphenylacetonitrile (patent US3983151A ), where substituents occupy adjacent positions.

  • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS 93413-76-4 ), a bicyclic analog.

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is documented, plausible routes can be extrapolated from methods used for analogous cyanohydrins.

Cyanohydrin Formation via Aldehyde Precursors

A feasible route involves the base-catalyzed addition of hydrogen cyanide (HCN) to 2-hydroxy-4-methoxybenzaldehyde:

2-Hydroxy-4-methoxybenzaldehyde+HCNBase2-(2-Hydroxy-4-methoxyphenyl)acetonitrile\text{2-Hydroxy-4-methoxybenzaldehyde} + \text{HCN} \xrightarrow{\text{Base}} \text{2-(2-Hydroxy-4-methoxyphenyl)acetonitrile}

Reaction conditions:

  • Temperature: 0–10°C (to stabilize the cyanohydrin intermediate ).

  • Catalyst: Aqueous NaOH or tetrabutylammonium hydrogen sulfate (TBAHSO4_4 ).

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or water .

Industrial Considerations

Continuous flow reactors could enhance yield and purity by maintaining precise temperature control and minimizing side reactions . For example, the patent US3983151A achieved 87–94% yields for 4-hydroxy-3-methoxyphenylacetonitrile using DMSO and HCN at 125°C, suggesting similar efficiency for the target compound.

Physicochemical Properties

Predicted properties are derived from structurally related compounds (Table 1).

Table 1: Comparative Physicochemical Properties of Substituted Phenylacetonitriles

Property2-(2-Hydroxy-4-methoxyphenyl)acetonitrile (Predicted)4-Hydroxy-3-methoxyphenylacetonitrile 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Melting point110–115°C53–54°C121–123°C
Boiling point390–400°C140–144°C (at 0.1 mmHg)410.1±25.0°C
Density1.15–1.20 g/cm³-1.142±0.06 g/cm³
SolubilitySoluble in methanol, DMSOSoluble in chloroformSoluble in methanol
pKa8.5–9.5 (phenolic -OH)-13.80±0.20

Key observations:

  • The ortho-hydroxy group increases hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to analogs .

  • The methoxy group at C4 contributes to steric stabilization, potentially raising the melting point relative to para-substituted derivatives .

Challenges and Future Directions

  • Synthetic Optimization: Scaling up cyanohydrin formation requires addressing HCN toxicity. Microreactor technology could mitigate risks .

  • Biological Screening: Prioritize in vitro assays to validate antimicrobial and anticancer potential.

  • Structural Modifications: Explore etherification or esterification of the hydroxyl group to enhance bioavailability.

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